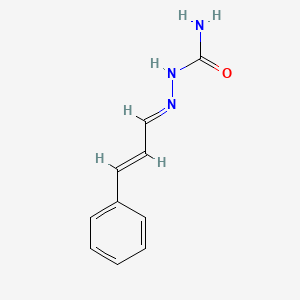Cinnamaldehyde, semicarbazone
CAS No.: 3839-82-5
Cat. No.: VC3928365
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3839-82-5 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | [(E)-[(E)-3-phenylprop-2-enylidene]amino]urea |
| Standard InChI | InChI=1S/C10H11N3O/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ |
| Standard InChI Key | PZZOBYAGIHBRPI-HCFISPQYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C=N/NC(=O)N |
| SMILES | C1=CC=C(C=C1)C=CC=NNC(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)C=CC=NNC(=O)N |
Introduction
Structural and Synthetic Foundations
Molecular Architecture
Cinnamaldehyde semicarbazone (CHNO, MW 189.21 g/mol) is characterized by a planar α,β-unsaturated aldehyde backbone linked to a semicarbazide group. The conjugated system facilitates electronic delocalization, which underpins its photochromic and redox-active behavior . Key structural features include:
-
Aromatic ring: Modifications at the para position (e.g., methoxy or dimethylamino groups) enhance bioactivity .
-
Semicarbazone moiety: The NH and NH groups participate in hydrogen bonding, influencing crystallographic packing and enzyme interactions .
Synthesis and Optimization
The synthesis typically involves a three-step sequence:
-
Wittig Reaction: Alkylation of aldehydes with phosphorus ylides yields α,β-unsaturated acetals. For example, 3-(2-thienyl)-prop-2-enal was synthesized with a 52% cumulative yield .
-
Hydrolysis: Acidic or basic conditions deprotect acetals to aldehydes. Silica gel acidity often causes premature hydrolysis, necessitating careful solvent selection .
-
Condensation: Reacting the aldehyde with semicarbazide hydrochloride in aqueous ethanol (pH 4–6) forms the semicarbazone. Sodium acetate catalyzes the reaction, achieving yields of 15–52% after recrystallization .
Table 1: Representative Yields of Cinnamaldehyde Semicarbazone Derivatives
| Derivative | Cumulative Yield (%) | λ (nm) |
|---|---|---|
| 3-(2-Thienyl)-prop-2-enal | 52 | 327 |
| 3-(9-Anthracenyl)-prop-2-enal | 33.5 | 413 |
| 3-(4-Pyridinyl)-prop-2-enal | 15 | 323 |
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR: Aromatic protons resonate at δ 6.5–8.5 ppm, while the imine proton (C=N–H) appears as a singlet near δ 8.2 ppm. The NH group exchanges with DO, confirming its presence .
-
C NMR: The carbonyl carbon (C=O) resonates at δ 150–160 ppm, and the conjugated double bond carbons appear at δ 120–140 ppm .
UV-Vis Spectroscopy
Cinnamaldehyde semicarbazones exhibit two absorption bands:
-
Band I: 220–230 nm (π→π* transitions of the aromatic system).
-
Band II: 300–413 nm (n→π* transitions of the C=N and conjugated enal system). Substituents like anthracene extend conjugation, red-shifting Band II to 413 nm .
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 189 ([M+H]). Fragmentation patterns include losses of NH (m/z 146) and CO (m/z 129), consistent with the semicarbazone structure .
Biological and Pharmacological Activities
Antimicrobial Efficacy
Cinnamaldehyde semicarbazone inhibits fungal pathogens such as Aspergillus niger and Paecilomyces variotii at MIC values of 25–50 µg/mL. The thienyl and pyridinyl derivatives show enhanced activity due to improved membrane permeability .
Antioxidant Mechanisms
Activation of the NRF2/HO1 pathway by cinnamaldehyde derivatives mitigates oxidative stress. In DPPH assays, semicarbazones exhibit EC values of 18–22 µM, comparable to ascorbic acid .
Enzyme Inhibition
-
Carbonic Anhydrase II (CA-II): Thiosemicarbazone derivatives (e.g., compound 3n) inhibit CA-II with IC = 10.3 ± 0.62 µM, outperforming acetazolamide (IC = 46.6 µM). Molecular docking reveals Zn coordination and hydrogen bonding with Gln92 and Thr200 .
-
Cruzain: Electrophilic substituents (e.g., –NO) enhance protease inhibition, with IC < 100 nM in Chagas disease models .
Table 2: Inhibitory Activity of Selected Derivatives
| Compound | Target Enzyme | IC (µM) | Key Interactions |
|---|---|---|---|
| 3n | CA-II | 10.3 ± 0.62 | Zn, Gln92, Thr200 |
| 3g | CA-II | 12.1 ± 1.01 | Asn62, Thr200 |
| 2b | Cruzain | 0.09 | Cys25, His159 |
Photochromic Behavior and Material Science Applications
Light-Induced Isomerization
UV irradiation (365 nm) induces trans→cis isomerization of the C=N bond, shifting λ by 20–50 nm. Anthracene derivatives exhibit the largest bathochromic shifts (Δλ = 93 nm), enabling applications in optical switches .
Environmental Decontamination
Epoxidized and N-chlorinated derivatives (e.g., 6,7-epoxy-N,N',N'-trichloro-cinnamaldehyde semicarbazone) oxidize organophosphorus toxins (e.g., sarin analogs) via nucleophilic substitution, achieving 85% degradation within 1 hour .
Industrial and Analytical Applications
Quantitative Analysis
A titrimetric method using chloramine-T quantifies cinnamaldehyde in cinnamon oil. Semicarbazone formation followed by iodometric titration achieves 98–102% recovery, with a detection limit of 0.02 g/mL .
Drug Delivery Systems
The semicarbazone’s stability and pH-sensitive hydrolysis (t = 4 hours at pH 5.0) enable controlled release of antifungal agents in gastrointestinal formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume